An In-depth Technical Guide on the Putative Structure and Function of 3-Methyldodecanoyl-CoA
An In-depth Technical Guide on the Putative Structure and Function of 3-Methyldodecanoyl-CoA
Disclaimer: As of December 2025, 3-methyldodecanoyl-CoA is not a well-characterized molecule in publicly available scientific literature and databases. Therefore, this technical guide provides a comprehensive overview of its predicted structure, physicochemical properties, and biological function based on the established principles of lipid biochemistry and the known metabolism of structurally related compounds, such as other branched-chain fatty acyl-CoAs and dodecanoyl-CoA derivatives.
Predicted Structure and Physicochemical Properties
3-Methyldodecanoyl-CoA is a thioester derivative of coenzyme A and the branched-chain fatty acid, 3-methyldodecanoic acid. The presence of a methyl group on the beta-carbon (C3) of the fatty acyl chain is a key structural feature that significantly influences its metabolic fate.
Chemical Structure
The putative structure of 3-methyldodecanoyl-CoA consists of a dodecanoyl (12-carbon) chain with a methyl group at the C3 position, linked to coenzyme A via a thioester bond.
Predicted Physicochemical Properties
Quantitative data for 3-methyldodecanoyl-CoA is not available. The following table summarizes the predicted and known properties of closely related molecules to provide an estimate.
| Property | Predicted/Known Value | Reference Compound(s) |
| Molecular Formula | C34H60N7O17P3S | 10-Methyldodecanoyl-CoA[1] |
| Molecular Weight | ~963.86 g/mol | 10-Methyldodecanoyl-CoA[1] |
| Physical State | Predicted to be a solid at STP | (S)-3-Hydroxydodecanoyl-CoA[2], 3-Methylcrotonyl-CoA[3] |
| Solubility | Predicted to be soluble in water | General property of acyl-CoAs |
| XLogP3-AA | Predicted to be negative | 3-Oxododecanoyl-CoA (-1.7)[4], Decanoyl-CoA (-1.6)[5] |
Predicted Biological Function and Metabolism
The primary function of acyl-CoAs is central to energy metabolism, specifically fatty acid β-oxidation. However, the methyl group at the β-carbon of 3-methyldodecanoyl-CoA sterically hinders the action of acyl-CoA dehydrogenase, the first enzyme in the conventional β-oxidation spiral. Therefore, it is predicted to undergo an alternative metabolic pathway.
Predicted Metabolic Pathway
It is hypothesized that 3-methyldodecanoyl-CoA would first undergo α-oxidation to remove the C1 carboxyl group (as CO2), thereby shifting the methyl-branched carbon to the α-position in the resulting molecule, 2-methylundecanoyl-CoA. This new acyl-CoA could then potentially proceed through β-oxidation, although the presence of the α-methyl group would still pose challenges for standard β-oxidation enzymes, likely yielding propionyl-CoA in one of the cycles.
Hypothetical Experimental Protocols
To characterize the structure and function of 3-methyldodecanoyl-CoA, a combination of chemical synthesis and biochemical assays would be required.
Chemo-enzymatic Synthesis of 3-Methyldodecanoyl-CoA
A generalized protocol for the synthesis of a novel acyl-CoA, adapted from established methods, is presented below.
Objective: To synthesize 3-methyldodecanoyl-CoA from 3-methyldodecanoic acid and Coenzyme A.
Materials:
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3-methyldodecanoic acid
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Coenzyme A (Li salt)
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N,N'-Carbonyldiimidazole (CDI)
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Tetrahydrofuran (THF), anhydrous
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Sodium bicarbonate (NaHCO3) solution, 0.5 M
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HPLC-grade water
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Liquid nitrogen
Protocol:
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Activation of the Fatty Acid:
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Dissolve 4 equivalents of CDI in anhydrous THF.
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Add 4.8 equivalents of 3-methyldodecanoic acid to the CDI solution.
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Stir the reaction mixture at room temperature for 1 hour to form the acyl-imidazole intermediate.
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Thioesterification with Coenzyme A:
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Dissolve 1 equivalent of Coenzyme A in 0.5 M NaHCO3 solution.
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Add the Coenzyme A solution to the acyl-imidazole reaction mixture.
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Stir for 45 minutes at room temperature.
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Quenching and Lyophilization:
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Flash-freeze the reaction mixture in liquid nitrogen.
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Lyophilize the sample overnight to remove solvents.
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Purification and Analysis:
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Re-dissolve the lyophilized powder in HPLC-grade water.
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Purify the 3-methyldodecanoyl-CoA using reverse-phase HPLC.
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Confirm the identity and purity of the product by LC-MS/MS analysis.
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Experimental Workflow for Functional Analysis
The following workflow outlines the key steps to investigate the metabolic fate of the synthesized 3-methyldodecanoyl-CoA.
Conclusion
While direct experimental data on 3-methyldodecanoyl-CoA is currently lacking in the scientific literature, its structure strongly suggests a role in lipid metabolism. The presence of a methyl group at the β-carbon is a critical feature that likely necessitates an alternative catabolic pathway to the standard β-oxidation spiral, probably involving an initial α-oxidation step in the peroxisomes. The synthesis and subsequent biochemical analysis of this molecule would be required to confirm these predictions and to fully elucidate its biological significance. Such studies would contribute to a deeper understanding of the metabolism of branched-chain fatty acids, which have diverse physiological roles and implications in metabolic diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]+ | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylcrotonyl-CoA | C26H42N7O17P3S | CID 9549326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Oxododecanoyl-CoA | C33H56N7O18P3S | CID 16061158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decanoyl-coa | C31H54N7O17P3S | CID 164800 - PubChem [pubchem.ncbi.nlm.nih.gov]
